molecular formula C15H19BrN2O3 B2842996 tert-Butyl 4-(3-bromophenyl)-3-oxopiperazine-1-carboxylate CAS No. 873224-95-4

tert-Butyl 4-(3-bromophenyl)-3-oxopiperazine-1-carboxylate

Cat. No. B2842996
M. Wt: 355.232
InChI Key: IQHZRXKHRUWKBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description


“tert-Butyl 4-(3-bromophenyl)-3-oxopiperazine-1-carboxylate” is a chemical compound. However, there is limited information available about this specific compound. It’s important to note that the compound’s structure and properties can be inferred from its name and similar compounds1234.



Synthesis Analysis



Molecular Structure Analysis


The molecular structure of a compound can be deduced from its molecular formula. The molecular formula of a similar compound, “tert-Butyl 4-((3-bromophenyl)sulfonyl)piperazine-1-carboxylate”, is C15H21BrN2O4S2. However, the exact molecular structure of “tert-Butyl 4-(3-bromophenyl)-3-oxopiperazine-1-carboxylate” is not specified in the available resources.



Chemical Reactions Analysis


The chemical reactions involving similar compounds often involve electrophilic aromatic substitution6. However, the specific chemical reactions involving “tert-Butyl 4-(3-bromophenyl)-3-oxopiperazine-1-carboxylate” are not detailed in the available resources.



Physical And Chemical Properties Analysis


The physical and chemical properties of a compound can be inferred from its structure and similar compounds. For instance, “tert-Butyl 4-((3-bromophenyl)sulfonyl)piperazine-1-carboxylate” has a molecular weight of 405.31 and is a solid at room temperature2. However, the specific physical and chemical properties of “tert-Butyl 4-(3-bromophenyl)-3-oxopiperazine-1-carboxylate” are not detailed in the available resources.


Scientific Research Applications

Stereoselective Syntheses

Stereoselective Synthesis of Piperidine Derivatives : The compound has been utilized in the stereoselective syntheses of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate and its derivatives, offering a pathway to cis and trans isomers through reactions with L-selectride and Mitsunobu reaction conditions, followed by alkaline hydrolysis (Boev et al., 2015).

Synthesis of Jak3 Inhibitor Intermediates

Jak3 Inhibitor Synthesis : It serves as an important intermediate in synthesizing novel protein tyrosine kinase Jak3 inhibitors. A detailed synthesis procedure outlines efficient methods to produce tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, demonstrating the versatility of similar compounds in drug development (Chen Xin-zhi, 2011).

Structural Analyses and Hydrogen Bond Studies

Crystal Structure Analysis : Studies include the crystal structure analysis of related compounds, revealing configurations and hydrogen bonding patterns that are crucial for understanding the physical and chemical properties of these molecules (Kolter et al., 1996).

Peptide Mimetics and Chiral Auxiliaries

Peptidomimetics : Research into 1,4-dipiperazino benzenes, utilizing stepwise transition metal-catalyzed N-arylation, illustrates the compound's role in developing peptide helix mimetics, critical for drug design and protein interaction studies (Maity & König, 2008).

Synthetic Methodologies

Dynamic Kinetic Resolution : The compound has been involved in dynamic kinetic resolution processes, serving as a chiral auxiliary for stereoselective alkylation, underscoring its utility in synthesizing enantiomerically pure substances, which are invaluable in the pharmaceutical industry (Kubo et al., 1997).

Safety And Hazards


The safety and hazards associated with a compound depend on its physical and chemical properties. A similar compound, “1-BOC-4-(3-Bromophenyl)piperazine”, is harmful by inhalation, in contact with skin, and if swallowed4. However, the specific safety and hazards of “tert-Butyl 4-(3-bromophenyl)-3-oxopiperazine-1-carboxylate” are not detailed in the available resources.


Future Directions


The future directions for research on “tert-Butyl 4-(3-bromophenyl)-3-oxopiperazine-1-carboxylate” could include further exploration of its synthesis, properties, and potential applications. However, without more specific information about this compound, it’s challenging to provide detailed future directions.


properties

IUPAC Name

tert-butyl 4-(3-bromophenyl)-3-oxopiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN2O3/c1-15(2,3)21-14(20)17-7-8-18(13(19)10-17)12-6-4-5-11(16)9-12/h4-6,9H,7-8,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQHZRXKHRUWKBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(=O)C1)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(3-bromophenyl)-3-oxopiperazine-1-carboxylate

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